N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a chloro-substituted phenyl group, an ethyl-substituted phenyl group, and a methylsulfonyl group attached to the glycinamide backbone
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-14-6-9-16(10-7-14)21(25(3,23)24)12-18(22)20-15-8-5-13(2)17(19)11-15/h5-11H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIYSWMSMVJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of 3-chloro-4-methylphenyl isocyanate: This can be achieved by reacting 3-chloro-4-methylphenylamine with phosgene under controlled conditions.
Preparation of 4-ethylphenylamine: This involves the reduction of 4-ethyl nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Coupling Reaction: The 3-chloro-4-methylphenyl isocyanate is then reacted with 4-ethylphenylamine to form the corresponding urea derivative.
Introduction of Methylsulfonyl Group: The urea derivative is further reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of Glycinamide Backbone: Finally, the glycinamide backbone is introduced by reacting the intermediate with glycine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)urea: Similar structure but lacks the glycinamide and methylsulfonyl groups.
4-chloro-3-methylphenol: Contains a chloro and methyl group on the phenyl ring but lacks the glycinamide and ethylphenyl groups.
Uniqueness
N-(3-chloro-4-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
